molecular formula C12H20N2O5 B558415 Boc-gly-pro-OH CAS No. 14296-92-5

Boc-gly-pro-OH

Cat. No.: B558415
CAS No.: 14296-92-5
M. Wt: 272.30 g/mol
InChI Key: CMSBRKBRYYDCFQ-UHFFFAOYSA-N
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Description

Boc-gly-pro-OH, also known as tert-butyloxycarbonylglycyl-L-proline, is a derivative of glycine and proline. It is a peptide compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of glycine. This protecting group is commonly used in peptide synthesis to shield the amino functionality during chemical reactions, allowing for selective deprotection and subsequent coupling reactions with other amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-gly-pro-OH typically involves the protection of the amino group of glycine with a tert-butyloxycarbonyl group, followed by coupling with proline. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction conditions often include the presence of a base such as triethylamine to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by sequentially adding protected amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Boc-gly-pro-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

    Hydrolysis: Sodium hydroxide (NaOH) in water.

Major Products Formed

Mechanism of Action

The mechanism of action of Boc-gly-pro-OH primarily involves its role as a protected amino acid derivative. The Boc protecting group shields the amino functionality during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions with other amino acids. This selective protection and deprotection enable the precise assembly of peptide chains in solid-phase peptide synthesis (SPPS) .

Comparison with Similar Compounds

Boc-gly-pro-OH can be compared with other Boc-protected amino acids and peptides, such as:

Uniqueness

This compound is unique due to its specific combination of glycine and proline, which imparts distinct structural and functional properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Boc-gly-pro-OH can be achieved through a combination of solid-phase peptide synthesis and solution-phase chemistry.", "Starting Materials": [ "Fmoc-Gly-OH", "Boc-Pro-OH", "HCTU", "DIPEA", "TFA", "DCM", "DMF", "NMP", "H2O" ], "Reaction": [ "1. Synthesize Fmoc-Gly-Pro-OH on solid-phase resin using Fmoc chemistry", "2. Deprotect Fmoc group with 20% piperidine in DMF", "3. Couple Boc-Pro-OH to the N-terminus of the deprotected Fmoc-Gly-Pro-OH using HCTU and DIPEA in NMP", "4. Deprotect Boc group with TFA in DCM", "5. Purify the crude product using reverse-phase HPLC", "6. Verify the identity and purity of the final product using analytical HPLC and mass spectrometry" ] }

CAS No.

14296-92-5

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-7-9(15)14-6-4-5-8(14)10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)

InChI Key

CMSBRKBRYYDCFQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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